molecular formula C14H18N4OS B1272430 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide CAS No. 886361-56-4

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide

Cat. No. B1272430
CAS RN: 886361-56-4
M. Wt: 290.39 g/mol
InChI Key: WFDXCPJYLOJYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide” is a chemical compound with the molecular formula C14H18N4OS . It has a molecular weight of 291.4 . This compound is part of the 2-aminothiazole scaffold, which is a promising scaffold in medicinal chemistry and drug discovery research .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including “2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide”, involves various synthetic strategies . The literature reports many synthetic pathways of these 2-aminothiazoles .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide” is based on the 2-aminothiazole scaffold . Different substituents affect the thiazole ring’s activity in order of decreasing activity: unsubstituted > 4-methyl = 4-phenyl > 5-bromo = 5-chloro > 4,5-dimethyl > 5-methyl > 5-methoxy > 4-tertbutyl .


Physical And Chemical Properties Analysis

The compound “2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide” has a storage temperature of 28 C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anticancer Drug Discovery

The 2-aminothiazole scaffold is a significant component in the development of anticancer drugs. It has been incorporated into clinically used anticancer drugs like dasatinib and alpelisib. Research indicates that derivatives of 2-aminothiazole show potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of this compound could lead to the innovation of new potent anticancers.

Antimicrobial Activity

Thiazole derivatives have been documented to possess antimicrobial properties. This makes them valuable in the search for new antimicrobial agents that could potentially address the growing concern of antibiotic resistance .

Antiviral Applications

2-aminothiazole derivatives have shown antiviral activities. This suggests that they could be used in the development of new antiviral drugs, which is particularly relevant in the face of emerging viral diseases .

Anti-inflammatory and Analgesic Properties

These compounds have been associated with anti-inflammatory and analgesic activities. They could be used in the development of new medications to treat inflammation and pain without the side effects associated with current treatments .

Antidiabetic Effects

Research has indicated that 2-aminothiazole derivatives may have applications in antidiabetic drug development. This is crucial given the global increase in diabetes prevalence and the need for more effective treatments .

Neuroprotective Potential

The thiazole ring is naturally found in Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system. Derivatives of thiazole, therefore, hold potential in the development of neuroprotective drugs, which could play a role in treating neurodegenerative diseases .

Future Directions

The 2-aminothiazole scaffold, including “2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on developing new 2-aminothiazole derivatives with improved efficacy and reduced side effects .

properties

IUPAC Name

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXCPJYLOJYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377040
Record name ZINC03883637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide

CAS RN

886361-56-4
Record name 2-Amino-5-[4-(1,1-dimethylethyl)phenyl]-4-thiazolecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC03883637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.